molecular formula C8H10Cl2O2 B074989 Cyclohexanedicarbonyl dichloride CAS No. 1459-28-5

Cyclohexanedicarbonyl dichloride

Cat. No.: B074989
CAS No.: 1459-28-5
M. Wt: 209.07 g/mol
InChI Key: MLCGVCXKDYTMRG-UHFFFAOYSA-N
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Description

Cyclohexanedicarbonyl dichloride (CHDCD) is a chlorinated alicyclic compound with the molecular formula C₈H₁₀Cl₂O₂ and an average molecular mass of 209.066 g/mol . It exists as three primary isomers distinguished by the positions of the carbonyl chloride groups on the cyclohexane ring: 1,2-, 1,3-, and 1,4-cyclohexanedicarbonyl dichloride . Key identifiers include:

  • CAS Numbers:
    • 1,4-isomer: 13170-66-6
    • 1,3-isomer: 14571-47-2
  • Synonym: Hexahydroterephthaloyl chloride (1,4-isomer) .

Structurally, CHDCD features two reactive carbonyl chloride (-COCl) groups attached to a cyclohexane ring. The 1,4-isomer, for example, has a cis/trans conformational flexibility due to the chair conformation of the cyclohexane ring, which influences its reactivity and physical properties .

Properties

CAS No.

1459-28-5

Molecular Formula

C8H10Cl2O2

Molecular Weight

209.07 g/mol

IUPAC Name

cyclohexane-1,1-dicarbonyl chloride

InChI

InChI=1S/C8H10Cl2O2/c9-6(11)8(7(10)12)4-2-1-3-5-8/h1-5H2

InChI Key

MLCGVCXKDYTMRG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C(=O)Cl)C(=O)Cl

Canonical SMILES

C1CCC(CC1)(C(=O)Cl)C(=O)Cl

Synonyms

1,1-Cyclohexanedicarbonyl dichloride (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • The 1,4-isomer is more commonly used in polymer synthesis (e.g., polyamides) due to its symmetrical structure .

Comparison with Alicyclic Dichlorides

Compound Cyclohexanedicarbonyl Dichloride Cyclopentanedicarbonyl Dichloride
Ring Size 6-membered 5-membered
Molecular Weight 209.066 g/mol ~191 g/mol (estimated)
Reactivity Moderate ring strain Higher ring strain, faster hydrolysis
Applications Polymer intermediates Specialty organic synthesis

Key Findings :

  • Cyclopentane derivatives exhibit higher reactivity due to increased ring strain, making them less stable but useful in niche syntheses .
  • CHDCD’s larger ring size provides better thermal stability for industrial applications .

Comparison with Linear Dichlorides

Compound 1,4-CHDCD 1,2-Dichloroethane
Structure Alicyclic Linear (C₂H₄Cl₂)
Molecular Weight 209.066 g/mol 98.96 g/mol
Volatility Low (high MW) High (BP: 83.5°C)
Toxicity Corrosive, irritant Carcinogenic (EPA Group B2)

Key Findings :

  • 1,2-Dichloroethane is a volatile solvent with severe health risks, whereas CHDCD is primarily a synthetic intermediate with lower volatility .
  • CHDCD’s cyclic structure reduces environmental mobility compared to linear dichlorides .

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